(S)-1-(Pyrimidin-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Pyrimidin-2-yl)ethanamine is a chiral amine compound characterized by the presence of a pyrimidine ring attached to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrimidin-2-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine derivatives and suitable chiral amine precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield, purity, and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
(S)-1-(Pyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into more reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, imines, oximes, and reduced amine compounds.
科学的研究の応用
(S)-1-(Pyrimidin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (S)-1-(Pyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
®-1-(Pyrimidin-2-yl)ethanamine: The enantiomer of (S)-1-(Pyrimidin-2-yl)ethanamine with different stereochemistry.
2-(Pyrimidin-2-yl)ethanamine: A non-chiral analog with similar structural features.
1-(Pyridin-2-yl)ethanamine: A compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
生物活性
(S)-1-(Pyrimidin-2-yl)ethanamine is a chiral amine compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring attached to an ethylamine side chain. Its molecular formula is C7H10N2, with a molecular weight of approximately 123.16 g/mol. The pyrimidine moiety, which contains two nitrogen atoms at positions 1 and 3, contributes significantly to the compound's chemical properties and biological interactions.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Receptor Binding : The compound has been studied for its binding affinities with multiple receptors, suggesting potential roles in modulating neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies have shown that it may possess antimicrobial properties, particularly against certain bacterial strains .
- Cancer Research : There are indications that this compound could be effective in combination therapies for cancer treatment, particularly in targeting specific pathways involved in tumor growth .
Table 1: Summary of Biological Activities
Antimicrobial Studies
A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against several strains of bacteria. The compound was tested against ESKAPE pathogens, which are notorious for their antibiotic resistance. Results indicated variable potency, with some strains showing significant susceptibility .
Cancer Treatment Applications
In cancer research, this compound has been evaluated for its potential as a therapeutic agent. A notable investigation involved its use in combination with temozolomide for treating glioblastoma in mouse models. The combination therapy resulted in improved survival rates compared to monotherapy, suggesting a promising avenue for further exploration .
Neuropharmacological Insights
The neuropharmacological profile of this compound has been explored through receptor binding studies. It was found to interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. This interaction hints at possible applications in treating mood disorders or neurodegenerative diseases .
特性
IUPAC Name |
(1S)-1-pyrimidin-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDKCZQAZOFJX-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。